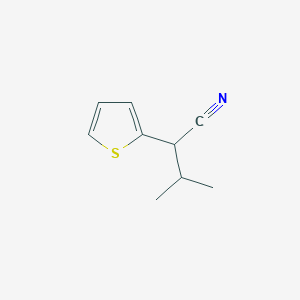

3-Methyl-2-(2-thienyl)butanenitrile

カタログ番号:

B8453636

分子量:

165.26 g/mol

InChIキー:

WJIGPJQNSADFEI-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

3-Methyl-2-(2-thienyl)butanenitrile is an organonitrile compound featuring a 2-thienyl (thiophene) substituent attached to the second carbon of a branched butanenitrile chain. Its molecular formula is C₉H₁₁NS, with a molecular weight of 165.26 g/mol.

特性

分子式 |

C9H11NS |

|---|---|

分子量 |

165.26 g/mol |

IUPAC名 |

3-methyl-2-thiophen-2-ylbutanenitrile |

InChI |

InChI=1S/C9H11NS/c1-7(2)8(6-10)9-4-3-5-11-9/h3-5,7-8H,1-2H3 |

InChIキー |

WJIGPJQNSADFEI-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(C#N)C1=CC=CS1 |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

2-(3-Methylthiophene-2-carbonyl)butanenitrile (CID 43670521)

- Molecular Formula: C₁₀H₁₁NOS

- Key Structural Differences :

- Incorporates a carbonyl bridge between the thiophene ring and nitrile group.

- The thiophene substituent is 3-methylthiophene (vs. 2-thienyl in the target compound).

- Implications: The carbonyl group enhances polarity, increasing solubility in polar solvents (e.g., methanol or DMSO). Reactivity diverges due to the electron-withdrawing carbonyl, making it more susceptible to nucleophilic attack compared to the target compound. Applications: Likely used in ketone-based synthesis or as a precursor for heterocyclic derivatives .

Table 1: Physical and Structural Comparison

| Property | 3-Methyl-2-(2-thienyl)butanenitrile | 2-(3-Methylthiophene-2-carbonyl)butanenitrile |

|---|---|---|

| Molecular Formula | C₉H₁₁NS | C₁₀H₁₁NOS |

| Molecular Weight (g/mol) | 165.26 | 193.26 |

| Key Functional Groups | Nitrile, 2-thienyl | Nitrile, 3-methylthiophene, carbonyl |

| Polarity | Moderate (aromatic + nitrile) | High (carbonyl + nitrile) |

3-Methyl-2-methylidenebutanenitrile (CID 543044)

- Molecular Formula : C₆H₉N

- Key Structural Differences :

- Lacks the thienyl group; features a methylidene (CH₂=C) group instead.

- Simpler branched chain (3-methylbutanenitrile backbone).

- Higher volatility due to lower molecular weight and absence of bulky substituents. Applications: Likely serves as a monomer in polymerization or a building block for alkylnitrile derivatives .

Table 2: Reactivity and Application Comparison

| Property | 3-Methyl-2-(2-thienyl)butanenitrile | 3-Methyl-2-methylidenebutanenitrile |

|---|---|---|

| Aromatic Interactions | Strong (thienyl ring) | None |

| Volatility | Low | High |

| Synthetic Utility | Pharmaceutical intermediates | Polymer/monomer synthesis |

2-(2-Thienyl)-alanyl-phenylalanine nitrile Diastereomers

- Structure : Dipeptide analogs with nitrile termini and thienyl-alanine residues.

- Key Differences :

- Peptide backbone introduces amide bonds and chiral centers, absent in the target compound.

- Higher molecular complexity (C₁₆H₁₆N₃OS vs. C₉H₁₁NS).

- Solubility: Enhanced water solubility due to peptide bonds, unlike the lipophilic target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。